molecular formula C9H8N2O B168031 1H-Indole-2-carboxamide CAS No. 1670-84-4

1H-Indole-2-carboxamide

Cat. No. B168031
CAS RN: 1670-84-4
M. Wt: 160.17 g/mol
InChI Key: VFHUJFBEFDVZPJ-UHFFFAOYSA-N
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Description

1H-Indole-2-carboxamide is a compound with the molecular formula C9H8N2O . It has been the focus of many researchers in the study of pharmaceutical compounds for many years .


Synthesis Analysis

Indole 2-carboxamide derivatives have been prepared by simple procedures in good yields . Synthetic strategies of indole 2 and 3-carboxamide derivatives have been reviewed, with the presence of carboxamide moiety at positions 2 and 3 giving unique inhibitory properties to these compounds .


Molecular Structure Analysis

The indole compound is classified in the family of heterocyclic organic compounds. The indole skeleton has a benzene ring fused to a pyrrole ring . The molecular weight of 1H-Indole-2-carboxamide is 160.17 g/mol .


Chemical Reactions Analysis

The presence of carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .


Physical And Chemical Properties Analysis

1H-Indole-2-carboxamide has a molecular weight of 160.17 g/mol, a Hydrogen Bond Donor Count of 2, a Hydrogen Bond Acceptor Count of 1, and a Rotatable Bond Count of 1 .

Scientific Research Applications

  • Antiproliferative Agents in Pharmaceuticals

    • Field: Pharmaceutical Sciences
    • Application: Indole-2-carboxamides are being studied for their potential as multi-target antiproliferative agents .
    • Method: A set of indole-based derivatives was designed and synthesized .
    • Results: Compounds demonstrated promising antiproliferative activity, with GI 50 values ranging from 26 nM to 86 nM compared to erlotinib’s 33 nM . The most potent derivatives were tested for EGFR inhibitory activity, with IC 50 values ranging from 71 ± 06 nM to 80 ± 05 nM .
  • Treatment of Ischemic Brain Injury

    • Field: Neurology
    • Application: 1H-Indole-2-carboxamide derivatives are being researched for their potential therapeutic effects on cerebral ischemia-reperfusion injury .
    • Method: The compound was tested for its ability to regulate glucose metabolism and control cell apoptosis .
    • Results: The compound showed protective and potential therapeutic effects on cerebral ischemia-reperfusion injury .
  • Antioxidant Compounds

    • Field: Biochemistry
    • Application: Indole-2-carboxamide and 3-acetamide derivatives are being studied for their potential as antioxidant compounds .
    • Method: A new series of indole-2-carboxamide and 3-acetamide derivatives were synthesized and their activity or inhibitory roles on HO and 2,2-diphenyl-1-picrylhydrazyl (DPPH) were measured .
    • Results: The study aimed to find new antioxidant compounds .
  • Multi-Target Antiproliferative Agents

    • Field: Pharmaceutical Sciences
    • Application: Indole-2-carboxamides are being studied for their potential as multi-target antiproliferative agents .
    • Method: A set of indole-based derivatives was designed and synthesized . The most promising derivatives were further investigated for multi-kinase inhibitory effects against EGFR, VEGFR-2, and BRAF V600E .
    • Results: Compounds demonstrated promising antiproliferative activity, with GI 50 values ranging from 26 nM to 86 nM compared to erlotinib’s 33 nM . The most potent antiproliferative derivatives demonstrated the highest inhibitory activity against EGFR with an IC 50 value of 71 ± 06 nM, which is higher than the reference erlotinib (IC 50 = 80 ± 05 nM) . The tested compounds inhibited BRAF V600E with IC 50 values ranging from 77 nM to 107 nM compared to erlotinib’s IC 50 value of 60 nM .
  • Antiviral Agents

    • Field: Virology
    • Application: 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
    • Method: Various indole derivatives were synthesized and tested for their antiviral activity .
    • Results: Compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC 50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .
  • Anticancer Agents

    • Field: Oncology
    • Application: 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole were prepared and investigated in vitro for antiviral activity in a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses .
    • Method: Various indole derivatives were synthesized and tested for their antiviral activity .
    • Results: Compounds 1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)-4-methylthiosemicarbazide, 4-ethyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide, 1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)-4-propylthiosemicarbazide, and 4-butyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide are potent antiviral agents with IC 50 values ranging from 0.4 to 2.1 μg/mL against Coxsackie B4 virus .
  • Inhibiting Oncogenic Protein Kinases

    • Field: Oncology
    • Application: Indole-2-carboxamides are being studied for their potential as inhibitors of oncogenic protein kinases .
    • Method: A set of indole-based derivatives was designed and synthesized . The most potent antiproliferative derivatives were tested for inhibitory activity against EGFR, BRAF V600E, and VEGFR-2 .
    • Results: Compounds demonstrated promising antiproliferative activity, with GI 50 values ranging from 26 nM to 86 nM compared to erlotinib’s 33 nM . The most potent antiproliferative derivatives demonstrated the highest inhibitory activity against EGFR with an IC 50 value of 71 ± 06 nM, which is higher than the reference erlotinib (IC 50 = 80 ± 05 nM) . The tested compounds inhibited BRAF V600E with IC 50 values ranging from 77 nM to 107 nM compared to erlotinib’s IC 50 value of 60 nM .
  • Antiviral Activity

    • Field: Virology
    • Application: 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
    • Method: Various indole derivatives were synthesized and tested for their antiviral activity .
    • Results: Compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC 50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .
  • Antiviral Activity Against RNA and DNA Viruses

    • Field: Virology
    • Application: 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole were prepared and investigated in vitro for antiviral activity in a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses .
    • Method: Various indole derivatives were synthesized and tested for their antiviral activity .
    • Results: Compounds 1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)-4-methylthiosemicarbazide, 4-ethyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide, 1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)-4-propylthiosemicarbazide, and 4-butyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide are potent antiviral agents with IC 50 values ranging from 0.4 to 2.1 μg/mL against Coxsackie B4 virus .

Safety And Hazards

When handling 1H-Indole-2-carboxamide, it is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

Future Directions

It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds . In addition, several indoleamide analogues were rationally designed, synthesised, and evaluated for their antitubercular and antitumour activities .

properties

IUPAC Name

1H-indole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c10-9(12)8-5-6-3-1-2-4-7(6)11-8/h1-5,11H,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFHUJFBEFDVZPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50344168
Record name 1H-Indole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50344168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Indole-2-carboxamide

CAS RN

1670-84-4
Record name 1H-Indole-2-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1670-84-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indole-2-carboxamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Indole-2-carboxamide
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Synthesis routes and methods I

Procedure details

To a solution of indole-2-carboxylic acid (1e: 1 mmol) in DMF (4 mL) was added DIPEA (2 eq.) followed by HATU (1.2 eq.). The mixture was stirred for 15 minutes before the desired amine (R6—NH2) was added. The mixture was left to stir at room temperature for 5-16 hrs before saturated NH4Cl solution was added. The mixture was extracted with ethyl acetate and the combined organic extracts were washed with water and brine, dried over anhydrous Na2SO4, filtered and concentrated in vacuo. The crude material was purified on CombiFlash® purification system (Teledyne Isco) using appropriate mixtures of ethyl acetate and cyclohexanes to obtain the desired product indole-2-carboxamide (I).
Quantity
1 mmol
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4 mL
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amine
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Synthesis routes and methods II

Procedure details

To a solution of substituted indole-2-carboxylic acid (1e: 1 mmol) in dry DMF (4 mL) were added HATU (1.5 eq.) and the desired amine (R6—NH2: 1.2 eq.) followed by DIPEA (5.0 eq.) at 0° C. The resulting mixture was stirred at room temperature for 12 h to 24 h. To the reaction mixture water (10 mL) was added and stirred for 10 minutes. The resultant solid was collected by filtration, washed with water, hexane and dried. In some instances reaction mixture was extracted with ethyl acetate. The organic layer was washed with water, brine, dried over anhydrous Na2SO4 and concentrated under reduced pressure. The crude compounds were purified by column chromatography over silica gel (100-200 mesh) or CombiFlash® purification system (Teledyne Isco) using appropriate mixtures of ethyl acetate and hexanes/petroleum ether or preparative HPLC to obtain the desired product indole-2-carboxamide (I).
Quantity
1 mmol
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0 (± 1) mol
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4 mL
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amine
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10 mL
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Synthesis routes and methods III

Procedure details

To indole-2-carboxylic acid (1e) (500 μL, 0.2 M in anhydrous DMF) was added HATU (250 μL, 0.4 M in anhydrous DMF) and Et3N (50 μL, 2.0 M in anhydrous DMF) and stirred for 5 minutes at room temperature. The desired amine (R6—NH2) was dissolved in 520 μL anhydrous DMF and added to the reaction mixture. The reaction mixture was stirred for two hours at 45° C. and the solvent was evaporated in vacuo and the residue was purified via preparative HPLC to obtain the desired product indole-2-carboxamide (I).
Quantity
500 μL
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Quantity
250 μL
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50 μL
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amine
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0 (± 1) mol
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520 μL
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Synthesis routes and methods IV

Procedure details

Diethylaniline (0.33 μL, 2.1 μmol, 1.1 equiv) was added in one portion to a stirred solution of the amine (1.0 mg, 1.9 μmol, 1 equiv) in THF (0.15 mL) at 0° C. under an argon atmosphere and the solution was stirred for 5 min. Indole-2-carboxylic acid (0.40 mg, 2.5 μmol, 1.3 equiv), 1-[3-(dimethylamino)propyl]-3-ethylcarbodiimide hydrochloride (0.48 mg, 2.5 μmol, 1.3 equiv) and 1-hydroxybenzotriazole (0.31 mg, 2.3 μmol, 1.2 equiv) were then added separately, each in one portion, to the above solution at 0° C. The reaction mixture was warmed to 23° C. over 15 h 30 min, then was quenched with saturated aqueous ammonium chloride solution (3 mL). The mixture was diluted with ethyl acetate (10 mL) and the layers were separated. The aqueous layer was extracted with ethyl acetate (10 mL) and the combined organic layer was dried over sodium sulfate. Concentration in vacuo left a white solid, which was purified by flash column chromatography (60% ethyl acetate-hexanes) to give the indole-2-carboxylic acid amide derivative (1.1 mg, 87%) as a white solid.
Quantity
0.33 μL
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reactant
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[Compound]
Name
amine
Quantity
1 mg
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reactant
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0.15 mL
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solvent
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0.4 mg
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0.48 mg
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0.31 mg
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Synthesis routes and methods V

Procedure details

A solution of 3-(4-amino-3-methoxyphenyl)-1-[1-(1-methylpiperidin-4-yl)piperidin-4-yl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine (0.500 g, 1.15 mmol) in pyridine (8 mL) at −5° C. was treated with a solution of 1H-2-indolecarbonyl chloride (0.413 g, 2.3 mmol) in dichloromethane (1 mL). The reaction mixture stirred for 20 min at −5° C. The dry ice/acetone bath was removed and the reaction mixture stirred for 18 h under nitrogen atmosphere. 1H-2-indolecarbonyl chloride (0.207 g, 1.15 mmol) was added and was stirred for an additional 2 h. Sodium hydroxide (1 N) solution (10 mL) was added and was stirred for 30 min. Organic solvent was removed under reduced pressure, and dichloromethane (25 mL) was added. The layers were partitioned, and the aqueous layer was extracted with dichloromethane. The combined organic layers were washed with water and brine, dried over magnesium sulfate, filtered, and reduced under pressure to give crude N1-(4-{4-amino-1-[1-(1-methylpiperidin-4-yl)piperidin-4-yl]-1H-pyrazolo[3,4-d]pyrimidin-3-yl}-2-methoxyphenyl))-1H-2-indolecarboxamide. N1-(4-{4-amino-1-[1-(1-methylpiperidin-4-yl)piperidin-4-yl]-1H-pyrazolo[3,4-d]pyrimidin-3-yl}-2-methoxyphenyl))-1H-2-indolecarboxamide was purified by flash chromatography on silica gel using 15% (methanol with 2% ammonium hydroxide) in dichloromethane to still give a crude product. A second column using a gradient of 10% (methanol with 2% ammonium hydroxide) to 50% (methanol with 2% ammonium hydroxide) gave 0.139 g (21%) pure N1-(4-{4-amino-1-[1-(1-methylpiperidin-4-yl)piperidin-4-yl]-1H-pyrazolo[3,4-d]pyrimidin-3-yl}-2-methoxyphenyl))-1H-2-indolecarboxamide. N1-(4-{4-amino-1-[1-(1-methylpiperidin-4-yl)piperidin-4-yl]-1H-pyrazolo[3,4-d]pyrimidin-3-yl}-2-methoxyphenyl))-1H-2-indolecarboxamide (0.139 g, 0.24 mmol) in warmed ethyl acetate was treated with a warmed solution of maleic acid (0.083 g, 0.719 mmol) in ethyl acetate. The precipitate formed was filtered under nitrogen to give 0.166 g of N1-(4-{4-amino-1-[1-(1-methylpiperidin-4-yl)piperidin-4-yl]-1H-pyrazolo[3,4-d]pyrimidin-3-yl}-2-methoxyphenyl))-1H-2-indolecarboxamide di-maleate. 1H NMR (DMSO-d6, 400 MHz) δ 11.83 (s, 1H), 9.442 (s, 1H), 8.283 (s, 1H), 8.154-8.134 (d, 1H, J=8.12 Hz), 7.694-7.674 (d, 1H, J=8.04 Hz), 7.498-7.477 (d, 1H, J=8.20 Hz), 7.407-7.402 (m, 1H), 7.352-7.325 (m, 2H), 7.267-7.229 (m, 1H), 7.112-7.074 (m, 1H), 6.078 (s, 4H), 5.10-5.00 (m, 1H), 3.974 (s, 3H), 3.525 (m, 4H), 3.178 (m, 2H), 2.975 (m, 2H), 2.771 (s, 3H), 2.457 (s, 3H), 2.208 (m, 4H), 1.909 (m, 2H); HPLC Perkin Elmer Pecosphere C18, 3 μM, 33×4.6, 3.5 ml/min 100-100% 50 mM ammonium acetate to acetonitrile in 4.5 minutes, C36H44N6O3 (581.2), 95%. LCMS (Perkin Elmer, Pecosphere C18 column, 3 um particle size, 33×4.6 mm; 100% 50 mM ammonium Acetate in Water to 100% Acetonitrile over 5 min, 3.0 to 3.5 mil/min) Rt 2.67 min (100%).
Name
3-(4-amino-3-methoxyphenyl)-1-[1-(1-methylpiperidin-4-yl)piperidin-4-yl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Quantity
0.5 g
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reactant
Reaction Step One
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0.413 g
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reactant
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8 mL
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solvent
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1 mL
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solvent
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Quantity
0.207 g
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0 (± 1) mol
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[Compound]
Name
solution
Quantity
10 mL
Type
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Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1H-Indole-2-carboxamide
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1H-Indole-2-carboxamide
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1H-Indole-2-carboxamide
Reactant of Route 5
1H-Indole-2-carboxamide
Reactant of Route 6
1H-Indole-2-carboxamide

Citations

For This Compound
1,260
Citations
YD Mane, YP Sarnikar, SM Surwase… - Research on Chemical …, 2017 - Springer
… Moreover, 1H-indole-2-carboxamide templates are present in natural products [49], as well as in several synthetic bioactive compounds. This scaffold shows broad-spectrum biological …
Number of citations: 18 link.springer.com
S Hou, X Yang, Y Tong, Y Yang, Q Chen, B Wan… - European journal of …, 2021 - Elsevier
… Here, we report our structure-guided discovery of small molecule ASK1 inhibitors based on the 1H-indole-2-carboxamide derivatives. Our efforts have yielded the discovery of …
Number of citations: 18 www.sciencedirect.com
K Onda, R Shiraki, T Ogiyama, K Yokoyama… - Bioorganic & medicinal …, 2008 - Elsevier
… In summary, a novel series of N-bicyclo-5-chloro-1H-indole-2-carboxamide derivatives containing a hydroxy moiety was synthesized, and the derivatives were evaluated for their …
Number of citations: 20 www.sciencedirect.com
Z Liu, L Tang, H Zhu, T Xu, C Qiu, S Zheng… - Journal of medicinal …, 2016 - ACS Publications
Sepsis is characterized by a systemic inflammatory response syndrome. Derivatives of indole have been reported to exhibit diverse biological activities. This study reports on the design …
Number of citations: 58 pubs.acs.org
S Ölgen, F Bakar, S Aydin, D Nebioğlu… - Journal of enzyme …, 2013 - Taylor & Francis
… Among the synthesized compounds, N-[3-(dimethylamino)propyl]-1H-indole-2-carboxamide 3 was found as the most activator of HO and N-(2-(dimethylamino)ethyl)-2-(1H-indol-3-yl)…
Number of citations: 16 www.tandfonline.com
Y Huang, S Li, Y Wang, Z Yan, Y Guo, L Zhang - Molecules, 2023 - mdpi.com
Brain-type glycogen phosphorylase (PYGB) inhibitors are recognized as prospective drugs for treating ischemic brain injury. We previously reported compound 1 as a novel glycogen …
Number of citations: 2 www.mdpi.com
K Onda, T Suzuki, R Shiraki, Y Yonetoku… - Bioorganic & medicinal …, 2008 - Elsevier
… In conclusion, we synthesized a series of N-aryl-1H-indole-2-carboxamide derivatives with a 1,2-dihydroxyethyl moiety as a new class of hLGPa inhibitors. The inhibitory activity of these …
Number of citations: 31 www.sciencedirect.com
SN Baytas, N Inceler, DD Orhan, S Ozkan - Fabad J Pharm Sci, 2011 - researchgate.net
… Especially, compound 5 and 6 (N-benzyl and N-(4-methoxybenzyl)-1H-indole2-carboxamide derivatives, respectively) showed excellent reducing power at 200, 150, 100 and 50 μg/ ml …
Number of citations: 8 www.researchgate.net
V Manriquez, A Galdamez, B Veliz… - Journal of the Chilean …, 2009 - SciELO Chile
… The crystal structure of N-methyl-1H- indole-2-carboxamide C 10 H 10 N 2 O was determined by single crystal X-ray diffraction. The structure can be described as consisting of an indole …
Number of citations: 13 www.scielo.cl
KA Sweidana, M Ala'a, MKA Sinib, R Joshi - J. Indian Chem. Soc, 2020 - researchgate.net
… A new series of 1H-indole-2-carboxamide derivatives has been prepared by simple procedures in good yields, followed by complete characterization using nuclear magnetic resonance…
Number of citations: 1 www.researchgate.net

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